

# An In-depth Technical Guide to Tetrahydropyran Weinreb Amides

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## Compound of Interest

Compound Name: *N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of tetrahydropyran Weinreb amides. These compounds are valuable intermediates in organic synthesis, particularly in the development of novel therapeutics, due to the stability of the Weinreb amide functionality and the favorable physicochemical properties imparted by the tetrahydropyran ring.

## Core Physical Properties

The incorporation of the tetrahydropyran moiety influences the physical properties of Weinreb amides, affecting their solubility, crystallinity, and reactivity. While extensive comparative data for all positional isomers is not readily available in the literature, the properties of N-methoxy-N-methyltetrahydropyran-4-carboxamide have been partially characterized.

Property	N-methoxy-N-methyltetrahydropyran-4-carboxamide	N-methoxy-N-methyltetrahydro-2H-thiopyran-4-carboxamide (Thio-analog for comparison)
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO <sub>3</sub>	C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub> S[1]
Molecular Weight	173.21 g/mol	189.28 g/mol [1]
Boiling Point	125-129 °C at 8.0 hPa[2]	Not available
Melting Point	Not available	Not available
<sup>1</sup> H NMR (CDCl <sub>3</sub> , δ ppm)	1.57-1.66 (m, 2H), 1.77-1.93 (m, 2H), 2.85-2.94 (m, 1H), 3.18 (s, 3H), 3.44 (ddd, J = 2.4, 11.9, 11.9 Hz, 2H), 3.69 (s, 3H), 4.00 (ddd, J = 2.4, 11.9, 4.0 Hz, 2H)[2]	Not available

## Experimental Protocols: Synthesis of Tetrahydropyran Weinreb Amides

The synthesis of tetrahydropyran Weinreb amides is most commonly achieved through the reaction of an activated tetrahydropyran carboxylic acid derivative with N,O-dimethylhydroxylamine hydrochloride. A general and reliable method involves the conversion of the carboxylic acid to the corresponding acid chloride, followed by reaction with the hydroxylamine derivative.

### Synthesis of N-methoxy-N-methyltetrahydropyran-4-carboxamide

This protocol describes the synthesis starting from the commercially available tetrahydropyran-4-carboxylic acid.

Step 1: Synthesis of Tetrahydro-2H-pyran-4-carbonyl chloride

- Materials: Tetrahydropyran-4-carboxylic acid, thionyl chloride ( $\text{SOCl}_2$ ), dry dichloromethane (DCM).
- Procedure:
  - To a solution of tetrahydropyran-4-carboxylic acid (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.
  - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
  - Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude tetrahydro-2H-pyran-4-carbonyl chloride, which can be used in the next step without further purification.

#### Step 2: Synthesis of N-methoxy-N-methyltetrahydropyran-4-carboxamide

- Materials: Tetrahydro-2H-pyran-4-carbonyl chloride, N,O-dimethylhydroxylamine hydrochloride, triethylamine (or other suitable base), dry dichloromethane (DCM).
- Procedure:
  - Suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dry dichloromethane (DCM).
  - Cool the suspension to 0 °C and add triethylamine (2.2 eq) dropwise.
  - To this mixture, add a solution of the crude tetrahydro-2H-pyran-4-carbonyl chloride (1.0 eq) in dry DCM dropwise at 0 °C.
  - Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
  - Upon completion, quench the reaction with water and separate the organic layer.
  - Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

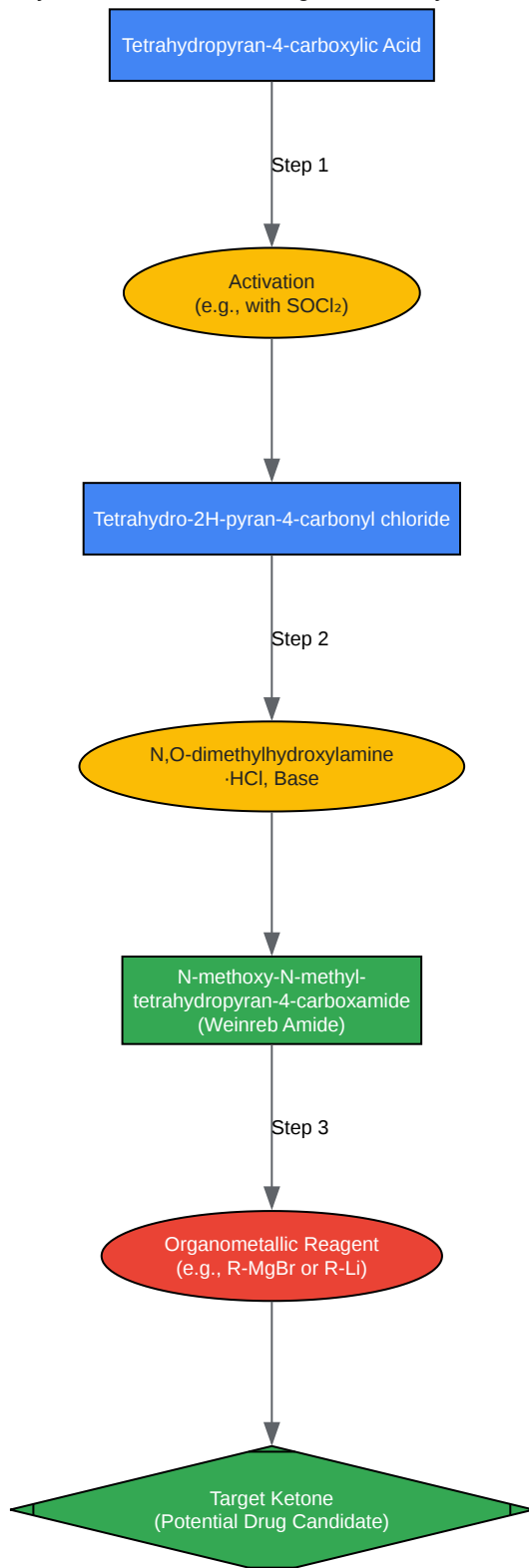
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the pure N-methoxy-N-methyltetrahydropyran-4-carboxamide.

## Role in Drug Discovery and Organic Synthesis

The tetrahydropyran motif is a prevalent scaffold in medicinal chemistry, recognized for its ability to improve the pharmacokinetic properties of drug candidates.<sup>[3][4]</sup> It can act as a bioisosteric replacement for other cyclic systems, offering a favorable balance of lipophilicity and metabolic stability.<sup>[3]</sup> Weinreb amides are stable intermediates that allow for the controlled, high-yield synthesis of ketones and aldehydes through reaction with organometallic reagents. The combination of these two moieties in tetrahydropyran Weinreb amides makes them highly valuable building blocks in the synthesis of complex molecules with potential therapeutic applications.

The following diagram illustrates the logical workflow of utilizing a tetrahydropyran Weinreb amide as a key intermediate in the synthesis of a target ketone, which could be a potential drug candidate.

## Synthetic Workflow for Target Ketone Synthesis

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